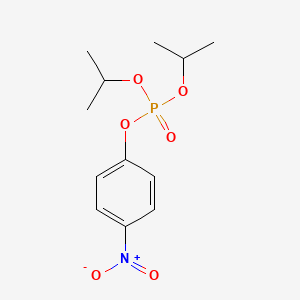

Diisopropyl paraoxon

Description

Structure

3D Structure

Properties

CAS No. |

3254-66-8 |

|---|---|

Molecular Formula |

C12H18NO6P |

Molecular Weight |

303.25 g/mol |

IUPAC Name |

(4-nitrophenyl) dipropan-2-yl phosphate |

InChI |

InChI=1S/C12H18NO6P/c1-9(2)17-20(16,18-10(3)4)19-12-7-5-11(6-8-12)13(14)15/h5-10H,1-4H3 |

InChI Key |

SHMLKFTUAKLHHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Diisopropyl Paraoxon's Assault on Acetylcholinesterase: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of diisopropyl paraoxon, an organophosphate compound, on the enzyme acetylcholinesterase (AChE). This document is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, neurobiology, and pharmacology.

Executive Summary

This compound is a potent, irreversible inhibitor of acetylcholinesterase, a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of AChE by this compound leads to an accumulation of acetylcholine in synaptic clefts and neuromuscular junctions, resulting in overstimulation of cholinergic receptors, which can cause a range of severe physiological effects, including convulsions, respiratory failure, and death.[3][4] This guide details the molecular interactions, kinetic parameters, and the phenomenon of "aging" associated with this inhibition. Furthermore, it provides standardized experimental protocols for studying these interactions in a laboratory setting.

The Core Mechanism: Irreversible Inhibition

The primary mechanism of action of this compound is the covalent modification of the acetylcholinesterase active site.[3][5] The process can be broken down into two main stages: phosphylation and aging.

2.1. Phosphylation of the Active Site

The active site of AChE contains a catalytic triad of amino acid residues: Serine-203, Histidine-447, and Glutamate-334.[3] this compound acts as a "suicide inhibitor." The phosphorus atom of the this compound molecule is attacked by the hydroxyl group of the Serine-203 residue.[5][6][7] This results in the formation of a stable, covalent phosphoryl-serine bond, rendering the enzyme catalytically inactive.[8] A diisopropyl phosphate molecule is released in the process.

2.2. The "Aging" Phenomenon

Following phosphylation, the enzyme-inhibitor complex can undergo a time-dependent process known as "aging."[6][7] This process involves the dealkylation of one of the isopropyl groups attached to the phosphorus atom.[3][9] The resulting negatively charged phosphyl adduct is highly stabilized and becomes refractory to reactivation by standard antidotes like oximes.[3][9] This aging process renders the inhibition effectively irreversible.

Kinetics of Inhibition

The interaction between this compound and acetylcholinesterase can be quantified by several kinetic parameters. These values are crucial for understanding the potency and time course of the inhibition.

| Parameter | Description | Typical Value Range for Paraoxon & Analogs | Source(s) |

| k₁ | Association rate constant for the formation of the reversible enzyme-inhibitor complex. | 0.5 nM⁻¹h⁻¹ | [8] |

| k₋₁ | Dissociation rate constant of the reversible enzyme-inhibitor complex. | 169.5 h⁻¹ | [8] |

| kᵢ (k₂) | Bimolecular rate constant of inhibition (phosphylation rate). | 3.2 x 10⁵ to 7.0 x 10⁵ M⁻¹min⁻¹ | [10] |

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. | Varies by species and conditions. | [11][12] |

| kₐ | First-order rate constant for the aging process. | Species and OP dependent. | [11] |

| kₛ | First-order rate constant for spontaneous reactivation. | Species and OP dependent. | [11] |

Note: The provided values for k₁, k₋₁, and kᵢ are for the closely related compound paraoxon, as specific data for the diisopropyl variant is less common in literature. The principles and relative magnitudes are comparable.

Experimental Protocols

The following section details a standardized protocol for measuring acetylcholinesterase inhibition, based on the widely used Ellman's assay.[13][14]

4.1. Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method to determine AChE activity.[14] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[15] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[14][16] The rate of color change is directly proportional to the AChE activity.

4.2. Materials and Reagents

-

Phosphate buffer (e.g., 20 mM PBS, pH 7.4)[17]

-

Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or recombinant sources)

-

This compound stock solution (in a suitable solvent like ethanol)[1]

-

Acetylthiocholine iodide (ATCh) solution

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm[16]

4.3. Assay Procedure

-

Enzyme and Inhibitor Incubation:

-

Pipette the AChE solution into the wells of a 96-well plate.

-

Add varying concentrations of the this compound solution to the wells. Include a control group with no inhibitor.

-

Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibition to occur.[11]

-

-

Initiation of Reaction:

-

Prepare a fresh reaction mixture containing the phosphate buffer, ATCh, and DTNB.[15]

-

Add the reaction mixture to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in a plate reader.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).[16]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of AChE inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[12]

-

Physiological Consequences of Inhibition

The inhibition of AChE by this compound has profound effects on the nervous system due to the accumulation of acetylcholine.[3] This leads to a state of cholinergic crisis, characterized by the overstimulation of muscarinic and nicotinic receptors.

Conclusion

This compound serves as a classic example of an irreversible organophosphate inhibitor of acetylcholinesterase. Its mechanism, involving the phosphylation of the active site serine and subsequent aging, provides a clear model for understanding the toxicology of this class of compounds. The detailed kinetic analysis and standardized experimental protocols outlined in this guide are essential for the continued research and development of effective countermeasures and therapeutics for organophosphate poisoning.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nerve agent - Wikipedia [en.wikipedia.org]

- 5. Reactivation of DFP- and paraoxon-inhibited acetylcholinesterases by pyridinium oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aging pathways for organophosphate-inhibited human butyrylcholinesterase, including novel pathways for isomalathion, resolved by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 15. scribd.com [scribd.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

Diisopropyl Paraoxon: A Technical Guide to its Function as a Serine Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl paraoxon (DPP), the isopropyl analog of paraoxon, is a potent organophosphate compound widely utilized in biomedical research as an inhibitor of serine hydrolases.[1] Due to its high toxicity and irreversible binding to the active site of these enzymes, DPP serves as a valuable tool for studying enzyme function, validating new pharmacological targets, and as a less hazardous surrogate for highly toxic nerve agents in the development of novel antidotes.[1] This technical guide provides an in-depth overview of DPP, focusing on its mechanism of action, quantitative inhibitory data, experimental protocols for its use, and its impact on key signaling pathways.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-Nitrophenyl di(propan-2-yl) phosphate |

| Other Names | Diisopropyl (4-nitrophenyl) phosphate |

| CAS Number | 3254-66-8 |

| Molecular Formula | C₁₂H₁₈NO₆P |

| Molar Mass | 303.251 g·mol⁻¹ |

| Appearance | Not specified, typically a colorless to yellowish oil |

| Solubility | Insoluble in water, soluble in ethanol |

Mechanism of Action: Irreversible Inhibition of Serine Hydrolases

Serine hydrolases are a large and diverse class of enzymes that utilize a nucleophilic serine residue in their active site to catalyze the hydrolysis of various substrates.[2] This enzyme superfamily includes critical members such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL), which are involved in a myriad of physiological processes including neurotransmission, lipid metabolism, and inflammation.[2]

The inhibitory action of this compound stems from its ability to act as a suicide substrate. The phosphorus atom in DPP is highly electrophilic and is readily attacked by the nucleophilic serine residue in the active site of the serine hydrolase. This results in the formation of a stable, covalent phosphoseryl adduct, effectively and irreversibly inactivating the enzyme. The p-nitrophenol group is released as a leaving group.

Caption: Mechanism of irreversible inhibition of a serine hydrolase by this compound.

Quantitative Inhibition Data

The potency of this compound and its close analog, paraoxon, has been quantified against several serine hydrolases. The following table summarizes available IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Enzyme | Inhibitor | IC₅₀ (nM) | Organism/Tissue | Reference |

| Cannabinoid Receptor (CB1) | Paraoxon | 1200-4200 | Mouse brain | [3] |

| Cannabinoid Receptor (CB1) | Chlorpyrifos oxon | 14 | Mouse brain | [3] |

| Cannabinoid Receptor (CB1) | Diazoxon | 1200-4200 | Mouse brain | [3] |

| Cannabinoid Receptor (CB1) | Dichlorvos | 1200-4200 | Mouse brain | [3] |

| Monoacylglycerol Lipase (MAGL) | Isopropyl dodecylfluorophosphonate (IDFP) | 0.1-10 | Mouse brain | [4] |

Note: While the cannabinoid receptor CB1 is a G-protein coupled receptor and not a serine hydrolase, organophosphates have been shown to inhibit agonist binding, suggesting an interaction with a closely coupled nucleophilic site.[3] Data for this compound specifically is limited in publicly available literature; however, the data for paraoxon and other organophosphates provide a strong indication of its inhibitory potential against a range of serine hydrolases.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Adapted from Ellman's Assay)

This protocol describes a colorimetric method to determine the acetylcholinesterase inhibitory activity of this compound. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.[5]

Materials:

-

This compound (DPP)

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.

-

Dissolve ATCI in phosphate buffer to a final concentration of 15 mM.

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be optimized to yield a linear reaction rate over the desired time course.

-

Prepare a series of dilutions of DPP in a suitable solvent (e.g., ethanol, DMSO) and then dilute further in phosphate buffer. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

-

-

Assay Setup:

-

In a 96-well microplate, add 20 µL of the different concentrations of DPP solution.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the AChE solution to each well.

-

For the control (100% activity), add 20 µL of buffer or the corresponding solvent without DPP.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate the Reaction:

-

Add 10 µL of the ATCI solution to each well to start the enzymatic reaction.

-

Immediately add 10 µL of the DTNB solution to each well.

-

-

Measure Absorbance:

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each DPP concentration.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the DPP concentration to determine the IC₅₀ value.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Serine hydrolase - Wikipedia [en.wikipedia.org]

- 3. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 4. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In Vitro Stability of Diisopropyl Paraoxon in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl paraoxon, the isopropyl analog of paraoxon, is an organophosphate compound of significant interest in toxicological and neurochemical research due to its potent inhibition of acetylcholinesterase. Understanding its stability in aqueous environments is critical for the design and interpretation of in vitro studies, the development of analytical methods, and the assessment of its environmental fate. This technical guide provides a comprehensive overview of the in vitro stability of this compound in aqueous solutions, summarizing key data, detailing experimental methodologies, and illustrating the fundamental chemical processes involved.

Core Concepts: Hydrolysis of this compound

The primary mechanism of this compound degradation in aqueous solutions is hydrolysis. This chemical reaction involves the cleavage of the phosphate ester bond, specifically the P-O bond connecting the diisopropyl phosphate group to the p-nitrophenol leaving group. This process is significantly influenced by the pH of the solution.

Influence of pH on Stability

The stability of organophosphates like this compound is highly dependent on pH.[1][2][3] Generally, these compounds exhibit greater stability in acidic to neutral conditions and undergo accelerated degradation under alkaline conditions.[4] For the closely related compound, paraoxon (diethyl paraoxon), aqueous solutions are reported to be stable up to pH 7.[4] In alkaline solutions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the phosphorus center and facilitating the cleavage of the p-nitrophenyl ester bond.[3] This leads to the formation of diisopropyl phosphate and p-nitrophenol.[1]

Quantitative Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, data for the closely related paraoxon can provide valuable insights into its expected behavior. The degradation of paraoxon has been shown to follow first-order kinetics.[1][5]

| Compound | pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Reference |

| Paraoxon | 3.1 | 20 | 4726 hours | [4] | |

| Paraoxon | 5.0 | 20 | 4156 hours | [4] | |

| Paraoxon | 7.4 | 20 | 3450 hours | [4] | |

| Paraoxon | 9.0 | 20 | 69.9 hours | [4] | |

| Paraoxon | 10.4 | 20 | 6.0 hours | [4] | |

| Paraoxon | 9.0 | 10 | 181 hours | [4] | |

| Paraoxon | 9.0 | 40 | 18.2 hours | [4] | |

| Paraoxon | 9.0 | 60 | 5.8 hours | [4] | |

| Paraoxon | 4 | Not Specified | kobs = 0.4791 h⁻¹ (in the presence of Fe⁰ NPs) | [1] | |

| Paraoxon | 7 | Not Specified | kobs = 0.4519 h⁻¹ (in the presence of Fe⁰ NPs) | [1] | |

| Paraoxon | 10 | Not Specified | kobs = 0.4175 h⁻¹ (in the presence of Fe⁰ NPs) | [1] |

Note: The data presented for paraoxon suggests that this compound would also exhibit significantly decreased stability with increasing pH and temperature. The presence of catalytic agents, such as the zero-valent iron nanoparticles (Fe⁰ NPs) in the study by Abu-Lail et al., can also accelerate degradation.[1]

Experimental Protocols

To assess the in vitro stability of this compound, a well-defined experimental protocol is essential. The following outlines a general methodology based on established practices for studying the hydrolysis of organophosphates.

Preparation of Aqueous Solutions

-

Buffers: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 4, 7, and 10). Commonly used buffers include phosphate, citrate, and borate buffers. Ensure the buffer system does not interfere with the analytical method.

-

Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent, such as ethanol or acetonitrile, due to its limited water solubility.[6]

-

Working Solutions: Dilute the stock solution with the respective aqueous buffers to achieve the desired final concentration for the stability study. The final concentration of the organic solvent should be kept to a minimum to avoid influencing the hydrolysis rate.

Stability Study (Incubation)

-

Temperature Control: Incubate the prepared working solutions in temperature-controlled environments (e.g., water baths or incubators) at specific temperatures (e.g., 25°C, 37°C).

-

Time Points: Collect aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The frequency of sampling should be adjusted based on the expected rate of degradation at a given pH and temperature.

-

Sample Quenching: Immediately after collection, quench the reaction in the aliquots to prevent further degradation before analysis. This can be achieved by acidification (e.g., adding a small volume of a strong acid) or by rapid freezing and storage at low temperatures (e.g., -20°C or -80°C).

Analytical Quantification

-

Methodology: The concentration of this compound and its primary degradation product, p-nitrophenol, can be quantified using various analytical techniques. High-performance liquid chromatography (HPLC) with UV detection is a common and reliable method. Gas chromatography (GC) coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) can also be employed.

-

Chromatographic Conditions (for HPLC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer solution) is a common mobile phase.

-

Detection: Monitor the absorbance at a wavelength where both this compound and p-nitrophenol have significant absorbance, or at their respective absorption maxima. The formation of the yellow p-nitrophenolate ion under alkaline conditions can be monitored spectrophotometrically around 400 nm.

-

-

Data Analysis: Plot the concentration of this compound versus time for each condition (pH and temperature). Determine the degradation rate constant (k) and the half-life (t½) by fitting the data to a first-order decay model: ln([A]t) = -kt + ln([A]0)

Visualizing the Process

Hydrolysis Pathway of this compound

The following diagram illustrates the chemical transformation of this compound in an aqueous alkaline environment.

Caption: Hydrolysis of this compound.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps involved in conducting an in vitro stability study of this compound.

Caption: Experimental workflow for stability testing.

Conclusion

The in vitro stability of this compound in aqueous solutions is a critical parameter for researchers in various scientific disciplines. Its degradation is primarily driven by hydrolysis, a process that is significantly accelerated by increasing pH and temperature. While specific kinetic data for this compound is not extensively documented, the behavior of its close analog, paraoxon, provides a strong indication of its stability profile. By following robust experimental protocols, researchers can accurately determine the stability of this compound under their specific experimental conditions, ensuring the reliability and validity of their in vitro studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Degradation and Byproduct Formation of Parathion in Aqueous Solutions by UV and UV/H2O2 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Paraoxon | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

Toxicological Profile of Diisopropyl Paraoxon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited toxicological data is available for diisopropyl paraoxon specifically. Much of the information presented in this guide is extrapolated from studies on its close structural analog, paraoxon (diethyl paraoxon), and other related organophosphate compounds. This is clearly indicated where applicable.

Introduction

This compound (4-Nitrophenyl di(propan-2-yl) phosphate) is an organophosphate compound and the isopropyl analog of paraoxon.[1] Like other organophosphates, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1] This guide provides a comprehensive overview of the available toxicological data on this compound and related compounds, focusing on its mechanism of action, pharmacokinetics, and various toxicological endpoints.

Mechanism of Action

The principal mechanism of action of this compound is the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[2][3] This overstimulation is responsible for the characteristic signs of organophosphate poisoning, often referred to as a "cholinergic crisis."[2][3]

Acetylcholinesterase Inhibition

This compound, like other organophosphates, phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, covalent bond. This effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The kinetics of this inhibition can be complex, with the inhibitory capacity of some organophosphates changing as a function of their concentration.[4]

Downstream Signaling Pathways

The accumulation of acetylcholine at synapses triggers a cascade of downstream signaling events through both muscarinic and nicotinic receptors, affecting numerous physiological processes.

-

Muscarinic Receptor Signaling: Overstimulation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors, can lead to a variety of effects depending on the subtype (M1-M5) and the tissue in which they are expressed.[5] For instance, activation of M1, M3, and M5 receptors typically involves the Gq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] Activation of M2 and M4 receptors, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5]

-

Nicotinic Receptor Signaling: Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels.[7] Their activation by excess acetylcholine leads to an influx of sodium and calcium ions, causing depolarization of the postsynaptic membrane.[8] This can result in muscle fasciculations and, eventually, paralysis due to persistent depolarization.[2] In the central nervous system, nAChR activation can modulate the release of other neurotransmitters.[9]

Below is a diagram illustrating the primary mechanism of acetylcholinesterase inhibition by this compound and the subsequent overstimulation of cholinergic receptors.

Caption: Acetylcholinesterase inhibition by this compound.

Pharmacokinetics (ADME)

-

Absorption: Organophosphates are generally well-absorbed through all routes of exposure, including dermal, inhalation, and oral.[10]

-

Distribution: Following absorption, organophosphates are distributed throughout the body. Paraoxon is known to cross the blood-brain barrier.

-

Metabolism: this compound is the isopropyl analog of paraoxon, which is the active metabolite of parathion.[1] The metabolism of parathion to paraoxon is mediated by cytochrome P450 enzymes in the liver.[11][12] Paraoxon itself can be detoxified by paraoxonases (PON1), a group of A-esterases found in the liver and plasma.[9]

-

Excretion: The metabolites of organophosphates are primarily excreted in the urine.

Toxicology

Acute Toxicity

Acute toxicity from this compound results from the rapid onset of cholinergic crisis. Symptoms can be categorized into muscarinic, nicotinic, and central nervous system (CNS) effects.[3]

-

Muscarinic Effects (SLUDGE Syndrome): Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis.[3] Other muscarinic effects include bradycardia, bronchospasm, and miosis (pinpoint pupils).[2]

-

Nicotinic Effects: Muscle fasciculations, cramping, and eventually flaccid paralysis, including paralysis of the respiratory muscles.[2] Tachycardia and hypertension can also occur.[2]

-

CNS Effects: Anxiety, confusion, convulsions, coma, and respiratory depression.[2]

Quantitative Acute Toxicity Data (Paraoxon)

| Species | Route | LD50 | Reference |

| Rat | Oral | 1.8 mg/kg | [13] |

| Rat | Intraperitoneal | 0.716 mg/kg | [13] |

| Rat | Subcutaneous | 0.33 mg/kg | [3][14] |

Chronic Toxicity

Data on the chronic toxicity of this compound are not available. Chronic exposure to other organophosphates has been associated with long-term neurological and neurobehavioral effects.

Genotoxicity

No specific genotoxicity data for this compound were found. Paraoxon, its diethyl analog, has been reported to be non-mutagenic in some bacterial assays.[13]

Carcinogenicity

There are no specific carcinogenicity studies on this compound. A long-term bioassay on di-isopropyl-ether (DIPE), a different chemical, found it to be a potential carcinogenic agent in rats, causing an increase in total malignant tumors.[15][16] However, these findings cannot be directly extrapolated to this compound due to structural differences.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound are lacking. Studies on other organophosphate esters have shown potential for reproductive and developmental effects, including impacts on reproductive performance and offspring development.[6]

Neurotoxicity

Cholinergic Neurotoxicity

As detailed in the Mechanism of Action section, the primary neurotoxic effect of this compound is due to the overstimulation of the cholinergic system.

Organophosphate-Induced Delayed Neuropathy (OPIDN)

Certain organophosphates can cause a delayed-onset peripheral neuropathy known as OPIDN.[8][13][17] This condition is characterized by axonal degeneration and is not directly related to acetylcholinesterase inhibition.[8][17] The proposed mechanism involves the inhibition of neuropathy target esterase (NTE).[8][13][17] It is unknown whether this compound can induce OPIDN.

Caption: Proposed mechanism of OPIDN.

Oxidative Stress and Other Neurotoxic Mechanisms

Exposure to organophosphates, including paraoxon and diisopropylfluorophosphate, has been linked to oxidative stress in the brain.[18][19] The overstimulation of glutamatergic receptors, leading to excessive calcium influx, is thought to contribute to the production of reactive oxygen species (ROS).[18] This oxidative stress can lead to neuronal damage.[18] Additionally, some organophosphates may affect other neurotransmitter systems, such as the dopaminergic system.[15][20][21][22]

Caption: Oxidative stress pathway in organophosphate toxicity.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following are generalized protocols based on studies with paraoxon and other organophosphates.

Acute Toxicity Study (LD50 Determination) in Rodents

This protocol is based on the "up and down" method described by Litchfield and Wilcoxon (1949) and adapted from a study on paraoxon.[3][23]

Objective: To determine the median lethal dose (LD50) of this compound following a single administration.

Animals: Adult Wistar rats (or other suitable rodent strain), weighing 200-240 g.

Materials:

-

This compound

-

Vehicle (e.g., isopropyl alcohol for initial dissolution, followed by dilution in saline)[23]

-

Syringes and needles for administration (e.g., subcutaneous)

-

Animal cages and standard laboratory animal care facilities

Procedure:

-

Dose Preparation: Prepare a stock solution of this compound in a suitable solvent and then make serial dilutions in saline to the desired concentrations.

-

Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the study.

-

Dose Administration: Administer a single dose of this compound via the chosen route (e.g., subcutaneous injection). The volume administered is typically 1 mL/kg.[23]

-

Observation: Observe animals continuously for the first few hours post-dosing and then periodically for up to 14 days. Record signs of toxicity (e.g., fasciculations, tremor, seizures, lacrimation) and mortality.[3]

-

LD50 Calculation: The LD50 is calculated using the "up and down" method, where the dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previous animal.

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is a generalized method for assessing the inhibitory potential of a compound on AChE activity.

Objective: To determine the concentration of this compound that inhibits 50% of AChE activity (IC50).

Materials:

-

This compound

-

Source of acetylcholinesterase (e.g., purified enzyme, red blood cell lysate, or brain homogenate)

-

Acetylthiocholine (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of AChE in phosphate buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding acetylthiocholine and DTNB to the enzyme-inhibitor mixture.

-

Measurement: Measure the rate of color change at 412 nm using a microplate reader. The color is produced by the reaction of the product of acetylcholine hydrolysis (thiocholine) with DTNB.

-

IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Caption: Generalized experimental workflows.

Conclusion

The toxicological profile of this compound is presumed to be dominated by its potent inhibition of acetylcholinesterase, leading to a cholinergic crisis characteristic of organophosphate poisoning. While specific quantitative data for this compound are limited, information from its close analog, paraoxon, provides valuable insights into its potential acute toxicity. Further research is needed to fully characterize the pharmacokinetics and long-term toxicological effects, including chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research in this area.

References

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cholinergic crisis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Before you continue to YouTube [consent.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. msjonline.org [msjonline.org]

- 8. Delayed Neuropathy Due to Organophosphate Insecticide Injection in an Attempt to Commit Suicide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Novel approaches to mitigating parathion toxicity: targeting cytochrome P450–mediated metabolism with menadione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organophosphate-induced delayed neuropathy - Wikipedia [en.wikipedia.org]

- 14. ftrdergisi.com [ftrdergisi.com]

- 15. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Delayed Polyneuropathy Induced by Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of oxidative stress in organophosphate and nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chlorpyrifos-, Diisopropylphosphorofluoridate-, and Parathion-Induced Behavioral and Oxidative Stress Effects: Are They Mediated by Analogous Mechanisms of Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acute Paraoxon-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]

Diisopropyl Paraoxon: A Technical Guide for Studying Organophosphate Poisoning

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds represent a significant class of neurotoxic agents, widely used as pesticides and tragically repurposed as chemical warfare agents. Understanding the mechanisms of OP poisoning and developing effective countermeasures is a critical area of research. Diisopropyl paraoxon (DIP), an isopropyl analog of paraoxon, serves as a valuable research tool in this field due to its potent and irreversible inhibition of acetylcholinesterase (AChE). This technical guide provides an in-depth overview of DIP, its mechanism of action, and its application in experimental models of organophosphate poisoning. It includes a compilation of available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved, designed to equip researchers with the necessary information to effectively utilize DIP in their studies.

Introduction

This compound (4-Nitrophenyl di(propan-2-yl) phosphate) is an organophosphate that exerts its primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors, a condition known as cholinergic crisis. This crisis manifests as a wide range of symptoms, from hypersecretion and muscle fasciculations to seizures and respiratory failure, which can ultimately be fatal.

Due to its potent anticholinesterase activity, DIP is an effective tool for mimicking the toxic effects of more hazardous organophosphates in a controlled laboratory setting. Studying the downstream cellular and molecular events following DIP exposure can provide crucial insights into the pathophysiology of OP poisoning and aid in the development and screening of novel therapeutic interventions.

Mechanism of Action

The primary mechanism of action of this compound is the irreversible phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase. This covalent modification renders the enzyme inactive, preventing it from breaking down acetylcholine.

Acetylcholinesterase Inhibition

The interaction between DIP and AChE can be described by a two-step process: a reversible binding to form a Michaelis-like complex, followed by the irreversible phosphorylation of the enzyme.

-

Reversible Binding: DIP initially binds to the active site of AChE.

-

Irreversible Phosphorylation: The phosphate group of DIP is transferred to the serine residue in the AChE active site, forming a stable covalent bond. The leaving group, 4-nitrophenol, is released.

This process effectively sequesters the enzyme, leading to the accumulation of acetylcholine in the synapse and subsequent overstimulation of cholinergic receptors throughout the central and peripheral nervous systems.

Downstream Neurotoxic Effects

Beyond the initial cholinergic crisis, organophosphate poisoning, as modeled by DIP, triggers a cascade of secondary neurotoxic events that contribute to long-term neurological damage. These include:

-

Excitotoxicity: The excessive cholinergic stimulation can lead to an over-release of the excitatory neurotransmitter glutamate, resulting in excitotoxic neuronal death.

-

Oxidative Stress: The overstimulation of neurons and subsequent inflammatory responses lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This overwhelms the endogenous antioxidant defense mechanisms, causing oxidative damage to lipids, proteins, and DNA.

-

Dopaminergic System Disruption: Studies with the close analog paraoxon have shown that organophosphates can significantly alter dopamine signaling. This includes increased dopamine release in certain brain regions, which may contribute to the observed neurobehavioral effects.[2]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, this section includes data for its close and widely studied analog, paraoxon (diethyl paraoxon), to provide a comparative context for researchers.

| Parameter | Value | Species/System | Reference |

| LD50 (Paraoxon) | |||

| Subcutaneous | 0.33 mg/kg | Rat | [3] |

| Oral | 8 mg/kg | Mouse | [4] |

| AChE Inhibition Kinetics (Paraoxon) | |||

| k₁ (association rate constant) | 0.5 nM⁻¹h⁻¹ | Human recombinant AChE | [5] |

| k₋₁ (dissociation rate constant) | 169.5 h⁻¹ | Human recombinant AChE | [5] |

| IC50 (Paraoxon) | |||

| AChE Inhibition | Varies by species and conditions | Multiple | [6] |

Experimental Protocols

The following protocols are adapted from established methods for studying organophosphate poisoning using paraoxon and can be modified for use with this compound. Researchers should perform dose-response studies to determine the optimal concentration of DIP for their specific experimental setup.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of AChE by this compound.

Materials:

-

This compound (DIP) stock solution (in ethanol or DMSO)

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of DIP in phosphate buffer.

-

In a 96-well plate, add 50 µL of each DIP dilution to triplicate wells.

-

Add 25 µL of AChE solution to each well and incubate at room temperature for a predetermined time (e.g., 30 minutes) to allow for enzyme inhibition.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

-

The rate of reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each DIP concentration relative to a control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DIP concentration.

In Vivo Rodent Model of Acute Organophosphate Poisoning

This protocol outlines a general procedure for inducing acute organophosphate poisoning in rodents using this compound to study its systemic effects and evaluate potential therapeutics. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

This compound (DIP) solution (in a suitable vehicle, e.g., saline with a small amount of ethanol)

-

Rodents (e.g., mice or rats of a specific strain, age, and sex)

-

Syringes and needles for administration (e.g., subcutaneous, intraperitoneal)

-

Observational cage

-

Supportive care materials (e.g., warming pad, supplemental oxygen)

Procedure:

-

Dose Determination: Conduct a dose-response study to determine the appropriate dose of DIP to induce the desired level of toxicity (e.g., LD50, a dose that produces specific behavioral changes). For paraoxon, a subcutaneous dose of 0.33 mg/kg is the LD50 in rats.[3]

-

Administration: Administer the determined dose of DIP to the animals via the chosen route (e.g., subcutaneous injection).

-

Observation: Continuously monitor the animals for signs of cholinergic toxicity, including tremors, fasciculations, salivation, lacrimation, seizures, and respiratory distress. A standardized scoring system can be used to quantify the severity of the symptoms.

-

Therapeutic Intervention (if applicable): Administer potential therapeutic agents at predetermined time points post-DIP exposure.

-

Endpoint Measurement: At the end of the experiment, collect tissues of interest (e.g., brain, blood) for further analysis, such as measurement of AChE activity, assessment of oxidative stress markers, or histological examination. For example, 72 hours post-exposure to paraoxon, dopamine levels were found to be decreased in the hippocampus but increased in the prefrontal cortex of mice.[7]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced neurotoxicity.

Acetylcholinesterase Inhibition by this compound

Caption: Acetylcholinesterase (AChE) inhibition by this compound.

Downstream Neurotoxic Cascade

Caption: Downstream neurotoxic cascade following this compound exposure.

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for in vivo studies with this compound.

Conclusion

This compound is a valuable and potent tool for researchers studying the mechanisms of organophosphate poisoning. Its ability to irreversibly inhibit acetylcholinesterase allows for the creation of robust in vitro and in vivo models of cholinergic crisis and downstream neurotoxicity. While specific quantitative data for DIP remains somewhat limited compared to its analog paraoxon, the provided protocols and pathway diagrams offer a solid foundation for designing and executing experiments. Further research is warranted to fully characterize the kinetic and toxicological profile of this compound to enhance its utility as a precise tool in the development of novel therapeutics for organophosphate poisoning.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of action of paraoxon, an organophosphorus pesticide, on in vivo dopamine release in conscious and freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]

- 4. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 5. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Acute Paraoxon-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Context of Diisopropyl Paraoxon Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical context, mechanism of action, and experimental methodologies related to Diisopropyl paraoxon (DIP-P). DIP-P is the isopropyl analog of paraoxon and a potent organophosphate inhibitor of acetylcholinesterase (AChE)[1]. Its history is intertwined with the development of both insecticides and chemical warfare agents, and it has since become an invaluable tool in neuroscience and pharmacology research.

Historical Development

The story of this compound begins with the broader exploration of organophosphorus compounds. In the 1930s and 1940s, research in Germany and the United Kingdom led to the synthesis of various organophosphates, including Diisopropyl fluorophosphate (DFP), for their potential as insecticides and chemical warfare agents[2][3]. These compounds were found to be highly toxic due to their ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system[4]. Paraoxon, the active metabolite of the insecticide parathion, was identified as a potent AChE inhibitor[4]. This compound, a related compound, also emerged as a subject of study due to its similar potent inhibitory effects on AChE.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its primary effect by irreversibly inhibiting acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the signal between neurons or between neurons and muscle cells[5].

The mechanism of inhibition involves the phosphorylation of a serine residue within the active site of AChE. This forms a stable covalent bond that incapacitates the enzyme, leading to the accumulation of acetylcholine in the synapse[6]. The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, resulting in a state of cholinergic crisis characterized by a range of symptoms, from muscle fasciculations and seizures to respiratory failure and death[7][8].

Quantitative Data

The potency and toxicity of organophosphates are often quantified by their IC50 (half-maximal inhibitory concentration) against AChE and their LD50 (median lethal dose). While specific data for this compound is less commonly cited than for its close relative paraoxon, the following table provides key values for paraoxon to illustrate the high potency of this class of compounds.

| Parameter | Value | Species/Conditions | Reference |

| Paraoxon IC50 (AChE) | Varies significantly with conditions (nM to µM range) | Human and various animal species | [9][10] |

| Paraoxon LD50 (oral, rat) | 1.8 mg/kg | Rat | [11] |

| Paraoxon LD50 (intraperitoneal, rat) | 0.716 mg/kg | Rat | [11] |

| Paraoxon LD50 (subcutaneous, rat) | 0.33 mg/kg | Rat | [7][12] |

Note: IC50 values for AChE inhibition by organophosphates are highly dependent on the enzyme source, purity, and assay conditions.[9][13]

Experimental Protocols

A fundamental technique for studying the effects of this compound and other AChE inhibitors is the Ellman's Assay . This colorimetric method is widely used to measure AChE activity.

Detailed Methodology for Ellman's Assay:

-

Reagent Preparation :

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0).

-

Acetylcholinesterase (AChE) solution (e.g., 1 U/mL).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM).

-

Acetylthiocholine iodide (ATCI) substrate solution (e.g., 14 mM).

-

This compound solution of varying concentrations.

-

-

Assay Procedure (in a 96-well plate format) :

-

To each well, add 140 µL of phosphate buffer, 10 µL of the this compound solution (or vehicle for control), and 10 µL of the AChE solution[14].

-

Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme[14].

-

Add 10 µL of DTNB to the mixture[14].

-

Initiate the reaction by adding 10 µL of the ATCI substrate[14].

-

Immediately begin measuring the absorbance at 412 nm at regular intervals using a plate reader[5][14][15].

-

-

Principle : AChE hydrolyzes acetylthiocholine to thiocholine and acetate. The thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored compound that can be quantified spectrophotometrically. The rate of color change is proportional to the AChE activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Broader Implications and Other Mechanisms

While the primary mechanism of this compound's toxicity is AChE inhibition, research has also explored other potential effects. For instance, some studies have investigated the impact of paraoxon on dopamine release, suggesting that its neurotoxic effects may involve other neurotransmitter systems beyond the cholinergic pathway[16][17]. Additionally, the potential for organophosphates to induce oxidative stress has been a subject of investigation[18].

Conclusion

The research history of this compound is a compelling example of how compounds initially developed for one purpose can become critical tools in fundamental scientific inquiry. From its origins in the development of pesticides and nerve agents, it has become instrumental in elucidating the intricacies of the cholinergic nervous system. A thorough understanding of its historical context, potent mechanism of action, and the experimental protocols used to study it remains essential for researchers in toxicology, pharmacology, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paraoxon - Wikipedia [en.wikipedia.org]

- 5. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivation of DFP- and paraoxon-inhibited acetylcholinesterases by pyridinium oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Paraoxon | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 15. scielo.br [scielo.br]

- 16. Mechanisms of action of paraoxon, an organophosphorus pesticide, on in vivo dopamine release in conscious and freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chlorpyrifos-, Diisopropylphosphorofluoridate-, and Parathion-Induced Behavioral and Oxidative Stress Effects: Are They Mediated by Analogous Mechanisms of Action? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Diisopropyl Paraoxon: Application Notes for Stock Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl paraoxon is an organophosphate compound and a potent inhibitor of acetylcholinesterase (AChE). It is the isopropyl analog of paraoxon. Due to its inhibitory activity, it is a valuable tool in neuroscience research and for studying the mechanisms of organophosphate toxicity. Proper preparation and storage of stock solutions are critical to ensure experimental reproducibility and accuracy. This document provides detailed protocols and guidelines for the preparation and storage of this compound stock solutions.

Physicochemical Properties and Solubility

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility |

| This compound | Water | Insoluble[1] |

| Ethanol | Soluble[1] | |

| Paraoxon (analog) | Water | 3.64 mg/mL at 20°C[2] |

| Ether & other organic solvents | Freely soluble[2] | |

| DMSO | Soluble | |

| Methyl Parathion (analog) | Ethanol | ≤10 mg/mL |

| DMSO | ≤10 mg/mL |

Recommended Solvents for Stock Solutions

Based on available data, the following solvents are recommended for preparing this compound stock solutions:

-

Ethanol: Readily dissolves this compound and is compatible with many biological assay systems.

-

Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions of a wide range of compounds for in vitro studies.

-

Acetone: Has been used to prepare solutions of the related compound paraoxon for acetylcholinesterase inhibition assays[3].

The choice of solvent should be guided by the specific requirements of the downstream application, considering potential solvent effects on the experimental system.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in Ethanol

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol. The molecular weight of this compound is 303.25 g/mol .

Materials:

-

This compound (solid)

-

Anhydrous ethanol (ACS grade or higher)

-

Calibrated analytical balance

-

Amber glass vial with a PTFE-lined screw cap

-

Volumetric flask

-

Pipettes

-

Vortex mixer

-

Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat. All handling of the neat compound and concentrated solutions should be performed in a certified chemical fume hood[4].

Procedure:

-

Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound. This compound is highly toxic and should be handled with extreme care in a well-ventilated chemical fume hood[4][5].

-

Weighing: Tare a clean, dry amber glass vial on a calibrated analytical balance. Carefully weigh a precise amount of this compound (e.g., 3.03 mg) into the vial.

-

Dissolution: Add a small volume of anhydrous ethanol to the vial containing the this compound. Vortex the vial until the solid is completely dissolved.

-

Volume Adjustment: Quantitatively transfer the dissolved this compound to a volumetric flask of the desired final volume (e.g., 1 mL for a 10 mM solution). Rinse the vial with additional ethanol and add the rinsing to the volumetric flask to ensure all the compound is transferred.

-

Final Concentration: Carefully add anhydrous ethanol to the volumetric flask to bring the solution to the final desired volume.

-

Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the final stock solution to a properly labeled amber glass vial with a PTFE-lined screw cap. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.

-

Working Dilutions: For experimental use, dilute the stock solution to the desired final concentration using the appropriate assay buffer or medium. For acetylcholinesterase inhibition assays, final concentrations of paraoxon can range from nanomolar to micromolar[6][7][8].

Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

Organophosphate pesticides are susceptible to degradation, which can be influenced by temperature, light, and the solvent used.

Recommended Storage Conditions:

-

Short-term (days to weeks): Store stock solutions at 2-8°C.

-

Long-term (months to years): For optimal stability, store stock solutions at -20°C or lower.

Stability Considerations:

-

Temperature: Studies on other organophosphates have shown significantly better stability at -20°C compared to 4°C[5].

-

Light: Protect stock solutions from light by storing them in amber vials. Exposure to sunlight can cause degradation of some organophosphates.

-

pH: The related compound paraoxon is stable in aqueous solutions up to pH 7 but decomposes in alkaline conditions[2]. It is advisable to avoid basic conditions when preparing and storing this compound solutions.

-

Container Type: While not specifically studied for this compound, research on the similar compound diisopropylfluorophosphate (DFP) suggests that storage in glass containers may accelerate degradation due to the generation of hydrofluoric acid which attacks the silica in the glass. While this compound does not contain fluorine, it is prudent to consider that degradation products could potentially interact with the storage container. Using high-quality, inert containers such as amber glass vials with PTFE-lined caps is recommended.

Table 2: Recommended Storage Conditions and Stability Guidelines

| Parameter | Recommendation | Rationale |

| Storage Temperature | ||

| Short-Term | 2-8°C | To minimize degradation for immediate use. |

| Long-Term | -20°C or below | Significantly improves the stability of organophosphates[5]. |

| Container | Amber glass vial with PTFE-lined cap | Protects from light and provides an inert storage environment. |

| Solvent | Anhydrous grade | Minimizes the potential for hydrolysis. |

| pH | Neutral to slightly acidic | Avoids alkaline conditions which can promote decomposition[2]. |

Safety and Disposal

This compound is a highly toxic compound and must be handled with appropriate safety precautions.

-

Handling: Always handle this compound and its concentrated solutions in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile)[4]. Avoid inhalation of dust or aerosols and prevent skin and eye contact[5].

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.

-

Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused solutions, as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Signaling Pathway and Experimental Logic

This compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Caption: Inhibition of Acetylcholinesterase by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Paraoxon | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ipo.rutgers.edu [ipo.rutgers.edu]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. In Vitro Evaluation of Neutral Aryloximes as Reactivators for Electrophorus eel Acetylcholinesterase Inhibited by Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocol for In Vitro Inhibition of Acetylcholinesterase by Diisopropyl Paraoxon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses.[1] The inhibition of AChE is a key mechanism of action for a variety of compounds, including therapeutic drugs for Alzheimer's disease and dementia, as well as potent neurotoxins like organophosphate pesticides and nerve agents.[2][3] Diisopropyl paraoxon, an organophosphate compound, is a potent and irreversible inhibitor of AChE.[4] It acts by phosphorylating a serine residue within the active site of the enzyme, leading to its inactivation.[5] This document provides a detailed protocol for the in vitro assessment of AChE inhibition by this compound using the well-established Ellman's method.[6][7]

Principle of the Assay

The protocol is based on the colorimetric method developed by Ellman and colleagues. The assay involves two key reactions:

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.

-

Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.

The rate of color production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decrease in the rate of color formation.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

This compound

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Ethanol (for dissolving this compound)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipette

-

Incubator set to 25°C or 37°C

Experimental Protocols

Preparation of Reagents

-

0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

-

Acetylcholinesterase (AChE) Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1 U/mL in the final reaction mixture.

-

This compound Stock Solution: Due to its insolubility in water, dissolve this compound in 100% ethanol to prepare a high-concentration stock solution (e.g., 10 mM).[4] Further dilute this stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve the desired working concentrations. The final ethanol concentration in the assay well should be kept low (ideally ≤ 1%) to avoid affecting enzyme activity.

-

10 mM Acetylthiocholine (ATCh) Solution: Dissolve acetylthiocholine iodide in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mM. Prepare this solution fresh daily.

-

10 mM DTNB Solution: Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mM. Protect this solution from light.

Acetylcholinesterase Inhibition Assay Protocol

This protocol is designed for a 96-well plate format.

-

Assay Plate Setup:

-

Blank: 190 µL of 0.1 M Phosphate Buffer (pH 8.0) + 10 µL of ATCh solution.

-

Control (100% Activity): 140 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of AChE solution + 20 µL of DTNB solution + 10 µL of buffer/solvent used for the inhibitor.

-

Inhibitor Wells: 140 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of AChE solution + 20 µL of DTNB solution + 10 µL of this compound solution at various concentrations.

-

-

Pre-incubation with Inhibitor:

-

Add the AChE solution, DTNB solution, and either the buffer/solvent (for the control) or the this compound solution to the respective wells.

-

Incubate the plate at 25°C for a pre-determined time (e.g., 15-30 minutes) to allow the irreversible inhibitor to bind to the enzyme. A 30-minute pre-incubation is a common starting point for organophosphate inhibitors.[8]

-

-

Initiation of the Enzymatic Reaction:

-

Following the pre-incubation, initiate the reaction by adding 10 µL of the 10 mM ATCh solution to all wells (except the blank).

-

-

Measurement of Absorbance:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to take kinetic readings every minute for a total of 10-20 minutes.

-

Data Analysis

-

Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined from this curve using non-linear regression analysis.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from this protocol. Note that these values are illustrative and will vary depending on the specific experimental conditions and the source of the acetylcholinesterase.

| Parameter | Description | Typical Value Range (for Paraoxon) |

| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | 10⁻⁷ to 10⁻⁶ M [9] |

| kᵢ (bimolecular rate constant) | A measure of the potency of an irreversible inhibitor. | Varies significantly with conditions |

| Pre-incubation Time | The time the enzyme and inhibitor are incubated together before adding the substrate. | 15 - 30 minutes |

| Wavelength for Detection | The wavelength at which the product of the colorimetric reaction is measured. | 412 nm |

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow

Caption: Experimental workflow for the in vitro AChE inhibition assay.

References

- 1. Kinetic analysis of the in vitro inhibition, aging, and reactivation of brain acetylcholinesterase from rat and channel catfish by paraoxon and chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 3. In-vitro antioxidant potential and acetylcholinesterase inhibitory effect of Ficus benghalensis aerial root extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Reactivation of DFP- and paraoxon-inhibited acetylcholinesterases by pyridinium oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. HEALTH EFFECTS - Toxicological Profile for Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Diisopropyl Paraoxon in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl paraoxon is an organophosphate compound and a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Due to this property, it serves as a valuable tool in neuroscience research to study cholinergic mechanisms, neurotoxicity, and the efficacy of potential antidotes. Its use in cell culture models allows for the controlled investigation of cellular and molecular pathways affected by organophosphate exposure, including apoptosis and signal transduction cascades.

These application notes provide an overview of the use of this compound in cell culture experiments, including its mechanism of action, and detailed protocols for key assays.

Note on Data: Publicly available quantitative data specifically for this compound is limited. The data presented in the following tables are for its close structural analog, paraoxon (diethyl paraoxon) . Researchers should use this information as a starting point and perform dose-response experiments to determine the optimal concentrations for this compound in their specific cell culture system.

Mechanism of Action

This compound acts as an irreversible inhibitor of acetylcholinesterase. The phosphate group of this compound covalently binds to the serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of acetylcholine in cholinergic synapses, resulting in overstimulation of nicotinic and muscarinic acetylcholine receptors and subsequent cellular and systemic effects.

Figure 1: Mechanism of Acetylcholinesterase Inhibition.

Data Presentation

The following tables summarize quantitative data for the effects of paraoxon on various cell lines and acetylcholinesterase activity. This data can be used as a reference for designing experiments with this compound.

Table 1: Effect of Paraoxon on Cell Viability in SH-SY5Y Human Neuroblastoma Cells

| Exposure Time | Concentration for Significant Viability Decrease | Reference |

| 24 hours | > 100 µM | [1] |

| 48 hours | > 10 µM | [1] |

| 72 hours | > 10 µM | [1] |

| 96 hours | ≥ 1 µM | [1] |

Table 2: IC50 Values for Acetylcholinesterase Inhibition by Paraoxon and Diisopropyl Fluorophosphate (DFP)

| Compound | Enzyme Form | IC50 | Reference |

| Paraoxon | 10S | 32.4 nM | [2] |

| Paraoxon | 4S | 42.4 nM | [2] |

| Diisopropyl Fluorophosphate (DFP) | 10S | 2.66 µM | [2] |

| Diisopropyl Fluorophosphate (DFP) | 4S | 2.98 µM | [2] |

Experimental Protocols

General Guidelines for Handling this compound

-

Safety Precautions: this compound is a highly toxic compound. Handle with extreme care in a designated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Stock Solution Preparation: this compound is sparingly soluble in water but soluble in organic solvents such as ethanol and DMSO. Prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. Perform serial dilutions to achieve the desired final concentrations. It is crucial to ensure thorough mixing.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cells, such as the SH-SY5Y neuroblastoma cell line.

Materials:

-

Cells of interest (e.g., SH-SY5Y)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72, 96 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Figure 2: Workflow for MTT Cell Viability Assay.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is suitable for suspension cells (e.g., Jurkat) or adherent cells that have been detached. It allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Cells of interest (e.g., Jurkat)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well plates or culture flasks

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks at an appropriate density. Treat the cells with various concentrations of this compound for the desired time. Include appropriate controls.

-

Cell Harvesting:

-